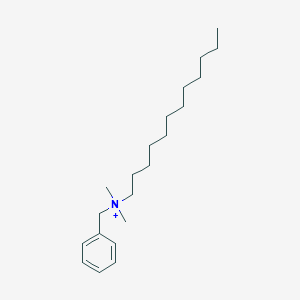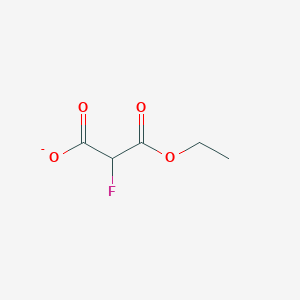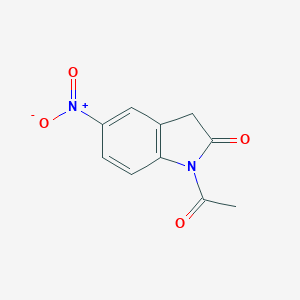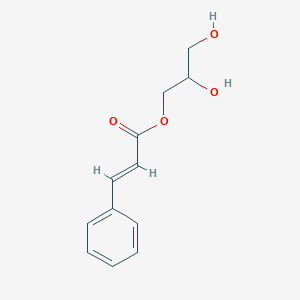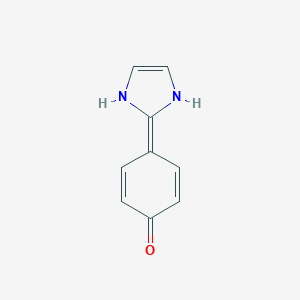
2-(3-Isopropoxyphenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isopropoxyphenyl)ethylamine is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H . The molecular weight of the compound is 179.26 g/mol.
Wissenschaftliche Forschungsanwendungen
Antipsychotic and Neuroprotective Agents
2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, related to 2-(3-Isopropoxyphenyl)ethylamine, have been identified as anti-dopaminergic agents. They are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activity (Habernickel, 2003).
Molecular Conformation Studies
Studies on molecular conformation and structure of 2-phenoxy ethylamine, a similar compound to this compound, have been conducted. These studies involve investigating hydrated complexes and generic β-blocker molecules, offering insights into hydrogen bonding and rigidity or flexibility in the side chain (Macleod & Simons, 2004).
Structural Investigation
Research involving [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, closely related to this compound, has been conducted through single-crystal X-ray diffraction. This study provides valuable information on the ethylamine side chain's conformation relative to the phenyl ring (Datta, Podder, & Dattagupta, 1994).
Antidepressant Activity
A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally related to this compound, have been examined for their potential antidepressant activity. This involves studying their ability to inhibit neurotransmitter uptake and their effects in various rodent models (Yardley et al., 1990).
Dopamine Receptor Affinities
Research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, similar to this compound, has been conducted to study their in vitro binding affinities for dopamine receptors. This research is significant in understanding the compound's interaction with dopamine receptor subtypes (Claudi et al., 1990).
Wirkmechanismus
Target of Action
2-(3-Isopropoxyphenyl)ethylamine is a derivative of phenethylamine . Phenethylamine primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to the trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamines are known to influence several biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Phenethylamines, in general, follow a “two-compartment model” with a plasma half-life of about 30 minutes .
Result of Action
Phenethylamines are known to have strong cardiovascular activity and can produce topical vasoconstriction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the compound’s action .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(3-Isopropoxyphenyl)ethylamine are not well-studied. It is known that phenethylamines, in general, interact with various enzymes, proteins, and other biomolecules. For instance, they are known to interact with adrenoceptors, carbonyl anhydrase, dopamine receptors, and monoamine oxidase . The nature of these interactions is complex and depends on the specific structure of the phenethylamine molecule.
Cellular Effects
The cellular effects of this compound are not well-documented. Phenethylamines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of phenethylamines with various cellular proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Phenethylamines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of phenethylamines can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of phenethylamines can vary with dosage, and high doses can have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Phenethylamines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that phenethylamines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that phenethylamines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECYUMSFUEJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401658 |
Source


|
| Record name | 2-(3-isopropoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149489-17-8 |
Source


|
| Record name | 2-(3-isopropoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

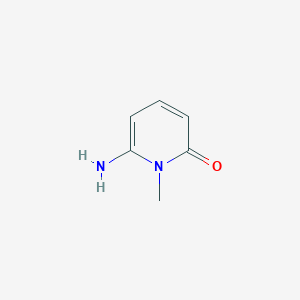
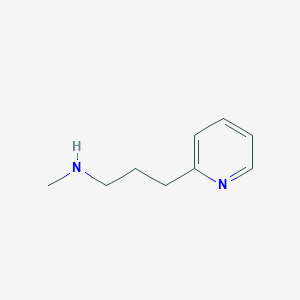
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
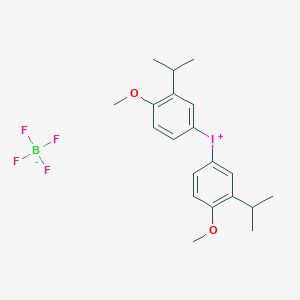
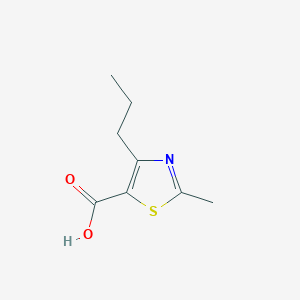
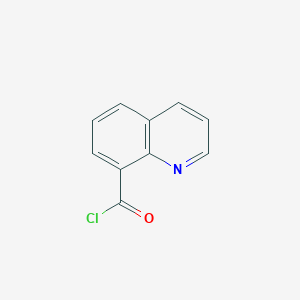
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
